molecular formula C8H7N3O3 B2465204 Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1228351-47-0

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2465204
CAS No.: 1228351-47-0
M. Wt: 193.162
InChI Key: BWHRLCYUUSZJPV-UHFFFAOYSA-N
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Description

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound belonging to the class of pyrazolopyrimidines, a privileged scaffold in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. The pyrazolopyrimidine core is a fused, rigid, and planar N-heterocyclic system known for its significant photophysical properties and is a key structural motif in various therapeutic agents . Research Applications and Value: As a functionalized pyrazolopyrimidine, this methyl ester is a valuable building block for further synthetic elaboration. Researchers utilize this scaffold in the design and synthesis of compounds for probing biological systems. While specific biological data for this exact compound is not widely reported, derivatives of the pyrazolopyrimidine core have demonstrated a range of pharmacological activities, including serving as enzyme inhibitors and exhibiting antitumor potential . The core structure is a known isostere of purine bases, allowing it to interact with a variety of enzymatic targets . Compound Specifications: CAS Number: 1228351-47-0 Molecular Formula: C8H7N3O3 Molecular Weight: 193.16 g/mol This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-4-6-9-7(12)2-3-11(6)10-5/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHRLCYUUSZJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC(=O)NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds smoothly to give the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Biginelli-type reaction under controlled conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives in anticancer therapies. For instance, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The results indicated that certain derivatives exhibited significant anticancer activity, outperforming traditional chemotherapeutics like cisplatin in specific assays .

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Research has demonstrated that derivatives of this compound show efficacy against multidrug-resistant strains of Staphylococcus aureus. The structure-activity relationship studies revealed that modifications to the compound could enhance its selectivity and potency against resistant bacterial strains .

Enzyme Inhibition Studies

Dihydroorotate Dehydrogenase Inhibition

This compound has been investigated as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to antiproliferative effects on rapidly dividing cells, making this compound a candidate for further development as an anticancer agent . The structure-activity relationship studies have provided insights into how modifications to the pyrazolo-pyrimidine scaffold can enhance DHODH inhibition.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. Various synthetic routes have been explored to improve yield and purity. For example, one study reported a synthesis involving the reaction of ethyl 3-amino-1H-pyrazole with ethyl 3-ethoxy-2-propenoate under specific conditions to yield the desired compound with notable efficiency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyrazolo-pyrimidine ring can significantly influence their pharmacological profiles. For instance:

Modification Effect on Activity
Substitution at position 3 with electron-withdrawing groupsIncreased anticancer potency
Alkylation at position 4Enhanced antimicrobial activity
Introduction of halogensImproved enzyme inhibition properties

Case Studies

Several case studies illustrate the versatility and potential applications of this compound:

  • Anticancer Activity : A derivative was tested against A549 cells and showed a significant reduction in cell viability compared to control groups, indicating potential as an anticancer agent .
  • Antimicrobial Efficacy : A study demonstrated that specific modifications led to compounds that exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .
  • Enzyme Inhibition : A series of synthesized compounds were evaluated for their ability to inhibit DHODH effectively, with some compounds showing IC50 values comparable to known inhibitors .

Mechanism of Action

The mechanism of action of methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Reactivity

Table 1: Key Structural Analogues and Functional Group Variations
Compound Name Substituents Reactivity/Bioactivity Highlights
Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate C2: COOCH3; C5: O GABAA agonism , CDK2 inhibition
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 926663-00-5) C3: COOEt; C5: O Resists hydrolysis to carboxylic acid; decarboxylates under harsh conditions
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 938022-20-9) C2: COOEt; C7: CH3 Discontinued commercially; structural simplicity
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate C2: COOEt; C7: CF2H Enhanced antitumor activity via fluorinated substituents
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate C6: COOEt; C2: NHPh Moderate CDK2 inhibition; fluor/nitrile groups critical for antitumor activity
Table 2: Pharmacological Profiles of Analogues
Compound Target/Activity Key Findings
This compound GABAA receptor Agonist profile via molecular docking
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CDK2 enzyme IC50 >10 µM; fluor/nitrile substituents improve activity against HepG2, MCF-7 cells
Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate Tumor cell lines Superior activity in A549, Caco2 lines due to fluorophilicity
5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine derivatives GABAA receptor Agonist activity via "Proximity Frequency" model

Biological Activity

Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1228351-47-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H7_7N3_3O3_3
  • Molecular Weight : 193.16 g/mol
  • CAS Number : 1228351-47-0

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes that are crucial in disease pathways. For instance, it selectively blocks ion currents such as I(Kur), which can be linked to cardiac arrhythmias .
  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess anticancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The structural modifications in methyl 5-oxo derivatives enhance their potency against specific cancer types.
  • Selective Protein Inhibition : Compounds within this class have demonstrated the ability to selectively inhibit proteins involved in critical cellular processes, making them potential candidates for targeted therapies .

Biological Activity Overview

The biological activities associated with this compound include:

Activity Type Description
AnticancerInduces apoptosis and inhibits proliferation in various cancer cell lines.
Cardiovascular EffectsActs as a selective blocker of I(Kur) current, potentially useful in treating arrhythmias.
Enzymatic InhibitionInhibits key enzymes involved in metabolic pathways related to cancer and other diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Cardiac Studies : Research indicated that certain derivatives of this compound effectively blocked I(Kur) currents without forming reactive metabolites that could lead to adverse effects, suggesting a safer profile for cardiac applications .
  • Selectivity and Potency : A detailed investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications at specific positions on the pyrazolo-pyrimidine scaffold significantly enhanced selectivity and potency against target proteins involved in disease processes .

Q & A

Q. What are the standard synthetic routes for preparing methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

  • Reacting methyl 5-aminopyrazole-4-carboxylate with β-enaminoketones or amidines under controlled conditions .
  • Introducing Boc (tert-butoxycarbonyl) or benzyl protecting groups to stabilize intermediates, followed by deprotection .
  • Final cyclization steps in polar aprotic solvents (e.g., DMF) at 80–100°C to form the dihydropyrimidine core . Yield optimization requires strict control of stoichiometry, temperature, and reaction time.

Q. How can the structure of this compound be confirmed post-synthesis?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., methyl ester at δ ~3.8–4.0 ppm, dihydropyrimidine protons at δ ~5.5–6.0 ppm) .
  • X-ray crystallography : Use SHELX software for refinement to resolve bond lengths and angles, particularly for the bicyclic core .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

Q. What safety protocols are critical during experimental handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential release of volatile byproducts (e.g., methyl chloride).
  • Waste disposal : Segregate halogenated waste (e.g., brominated intermediates) for professional treatment .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents?

  • Solvent optimization : Switch from methanol to DMSO or THF to enhance solubility of hydrophobic intermediates .
  • Catalytic additives : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to <2 hours while maintaining >80% yield .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

  • Temperature-dependent studies : Collect diffraction data at 100 K and 298 K to identify thermally induced phase transitions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing differences .
  • Rietveld refinement : Apply to powder XRD data for mixed-phase samples .

Q. How can computational methods predict biological activity against enzyme targets?

  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., GABAA receptor subtypes) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Corolate substituent electronegativity (e.g., trifluoromethyl groups) with inhibitory potency .

Q. What causes side reactions during functionalization of the pyrimidine ring?

  • Transesterification : Observed when using methyl esters in alcoholic solvents; mitigate by switching to ethyl esters .
  • Oxidative degradation : Avoid prolonged exposure to air by conducting reactions under nitrogen .
  • Regioselectivity issues : Use directing groups (e.g., nitro or cyano) to control substitution at the 5- or 7-positions .

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